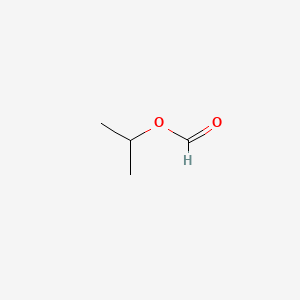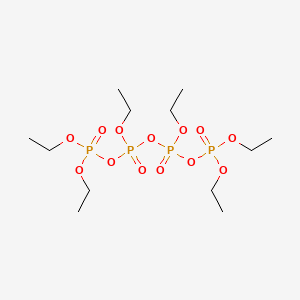
D-Glucurono-6,2-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-glucurono-6,2-lactone is a glucuronolactone. It derives from a D-glucuronic acid.
Scientific Research Applications
Synthesis of Optically Active Inositol Derivatives
D-Glucurono-6,3-lactone has been used to synthesize optically active and partially protected inositols. This process efficiently converts the D-gluco configuration to the L-ido configuration, involving reductive cyclization of dials to cyclitols (Watanabe, Mitani, & Ozaki, 1987).
Interaction with Lead(II) Ion
Research shows the interaction of Pb(II) ion with β-D-glucurono-6,3-lactone in aqueous solution. Solid compounds like Pb(D-glucurono-6,3-lactone)(NO3)2 were characterized using FT-IR, 1H and 13C NMR spectroscopy, and molar conductivity measurements (Tajmir-Riahi, 1989).
Solvent-Free Microwave Irradiation Applications
D-Glucurono-6,1-lactone was synthesized from D-glucuronic acid. The lactone opening with alcohols was studied under microwave irradiation in solvent-free conditions, demonstrating a novel approach in carbohydrate chemistry (Rat et al., 2007).
Carbohydrate-Silver Complexes
D-Glucurono-γ-lactone's interaction with various Ag(I) compounds in aqueous solutions was explored. The study included synthesis and characterization of compounds like Ag(D-glucurone)NO3· H2O, showing how silver ions interact with the sugar lactones (Tajmir-Riahi, 1987).
Chemoenzymatic Synthesis and Properties
Sucuronamide was synthesized using D-glucurono-6,3-lactone, showcasing an efficient chemoenzymatic method. This demonstrates the potential of D-glucurono-6,3-lactone in the production of complex organic compounds (Mizoguchi et al., 2016).
Hydrophilic β-Turn Mimetic Synthesis
D-Glucurono-3,6-lactone and L-cysteine were used to form a hydrophilic β-turn mimetic, indicating a novel approach to mimic protein structures in synthetic chemistry (Geyer et al., 1999).
Reactivity and Chemical Properties
Studies on D-glucofuranurono-6,3-lactone reveal its unique chemical reactivity and properties, crucial for synthetic chemistry applications (Dax & Weidmann, 1976).
Sucuronic Acid Synthesis
D-Glucurono-6,3-lactone was used with sucrose to synthesize sucuronic acid, a novel carbohydrate compound. The process involved a three-step chemoenzymatic method, indicating lactone's versatility in organic synthesis (Hosaka et al., 2018).
properties
Product Name |
D-Glucurono-6,2-lactone |
|---|---|
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3-,4+,5+/m1/s1 |
InChI Key |
JBQGSJDKHSBLDG-MBMOQRBOSA-N |
Isomeric SMILES |
C(=O)[C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |
SMILES |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Canonical SMILES |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




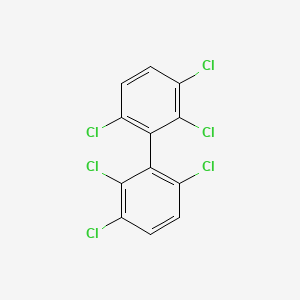


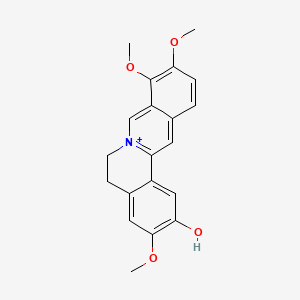
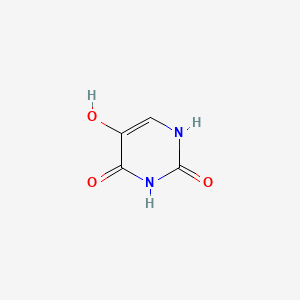
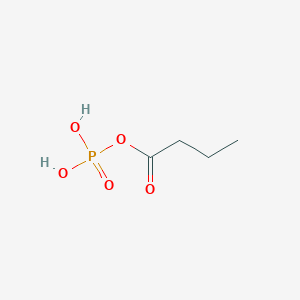


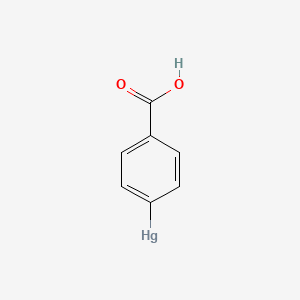
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)

